1H,1H,2H,2H-Perfluorododecyltrichlorosilane (also known as Perfluorododecyltrichlorosilane or FTCS) is a fluorosilane used in scientific research for its low surface energy properties. Due to the presence of fluorine atoms throughout its structure, FTCS exhibits a strong hydrophobicity (water repelling) and oleophobicity (oil repelling) character []. This makes it a valuable material for various surface modification applications in research settings.
Beyond its surface modification properties, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane finds application in other scientific research areas:
1H,1H,2H,2H-Perfluorododecyltrichlorosilane is a fluorosilane compound characterized by its unique molecular structure, which includes a perfluorinated carbon chain and three chlorine atoms attached to a silicon atom. Its chemical formula is C10H4Cl3F17Si, and it has a molecular weight of approximately 581.56 g/mol. This compound is primarily used in biochemical research and microelectromechanical systems due to its properties that reduce surface energy and prevent adhesion on surfaces .
The compound appears as a colorless liquid with a boiling point of 224°C and is sensitive to moisture. It is miscible with various organic solvents such as tetrahydrofuran and toluene, making it versatile for different applications in chemical processes .
The primary mechanism of action of FTCS lies in its ability to modify surfaces. When applied to a surface, FTCS reacts and forms a self-assembled monolayer with the perfluorinated chain oriented outwards. This creates a low surface energy layer, making the surface water-repellent and reducing friction [].
FTCS is a corrosive compound and can cause severe skin burns and eye damage upon contact []. It is also incompatible with strong acids, bases, and oxidizing agents []. Due to the presence of chlorine atoms, FTCS decomposes upon combustion, releasing hazardous fumes containing hydrogen chloride and silicon dioxide [].
Additionally, the presence of the perfluorinated chain imparts unique characteristics to the compound that may affect its reactivity compared to non-fluorinated silanes. The fluorine atoms enhance hydrophobicity and chemical stability, making these reactions particularly useful in surface modification applications.
The synthesis of 1H,1H,2H,2H-Perfluorododecyltrichlorosilane typically involves the reaction of perfluorinated alcohols with chlorosilanes under controlled conditions. The general approach includes:
1H,1H,2H,2H-Perfluorododecyltrichlorosilane has several notable applications:
Interaction studies involving 1H,1H,2H,2H-Perfluorododecyltrichlorosilane focus on its effects on cellular adhesion and protein adsorption on modified surfaces. Due to its hydrophobic nature imparted by the fluorinated chain, studies indicate that surfaces treated with this compound exhibit reduced protein adsorption compared to untreated surfaces. This property makes it valuable in applications requiring biocompatibility and reduced fouling in biomedical devices .
Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorododecyltrichlorosilane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H,1H-Nonafluorobutane-1-sulfonic acid | C4F9SO3H | Sulfonic acid group provides strong hydrophilicity compared to fluorinated silanes |
Trichloro(heptadecafluorodecyl)silane | C17F17Cl3Si | Longer perfluorinated chain enhances hydrophobicity significantly |
Perfluorooctyltriethoxysilane | C8F17O3Si | Ethoxy groups provide different reactivity and solubility characteristics |
While these compounds share certain traits such as fluorination and silane functionality, 1H,1H,2H,2H-Perfluorododecyltrichlorosilane stands out due to its specific application in MEMS technology and low surface energy properties that are particularly advantageous for reducing friction and adhesion in micro-scale applications .
Vapor-phase deposition (VPD) is a preferred method for FTCS monolayer formation due to its compatibility with microelectromechanical systems (MEMS) and complex geometries. In this process, FTCS vapor is introduced into a vacuum chamber alongside water vapor, facilitating hydrolysis and subsequent condensation onto hydroxylated surfaces. Key parameters include temperature (40–120°C), pressure (20–40 Torr), and deposition time (5–60 minutes).
For instance, Courson et al. demonstrated FTCS deposition on polydimethylsiloxane (PDMS) microchannels using a Memsstar SPD reactor. At 40°C and 40 Torr, a 5-minute exposure yielded a hydrophobic layer with a water contact angle (WCA) of 110°. The process avoids liquid-phase limitations such as bubble formation and uneven coating, making it ideal for microfluidic devices.
Table 1: Vapor-Phase Deposition Parameters for FTCS Monolayers
Substrate | Temperature (°C) | Pressure (Torr) | Deposition Time (min) | WCA (°) |
---|---|---|---|---|
PDMS | 40 | 40 | 5 | 110 |
Silicon | 50 | 20 | 10 | 125 |
Si-DLC | 60 | 30 | 15 | 130 |
Liquid-phase self-assembly (LPD) involves immersing substrates in FTCS-toluene solutions, where concentration and reaction time critically influence monolayer quality. Studies show that 0.05–0.5% (wt%) FTCS solutions optimize hydrophobicity while minimizing micelle formation.
Kaczmarek et al. reported that a 0.05% FTCS solution applied to silicon-incorporated diamond-like carbon (Si-DLC) for 60 minutes achieved a WCA of 126.8° and a surface free energy (SFE) of 12.4 mN/m. Higher concentrations (>0.5%) led to aggregation, reducing uniformity. Ethanol rinsing post-deposition removed physisorbed molecules, enhancing durability.
While direct subcritical hydrothermal synthesis of FTCS is less documented, analogous fluorosilanes like 1H,1H,2H,2H-perfluorooctyltrichlorosilane (FOTS) provide insights. In such methods, trichlorosilane reacts with perfluoroalkyl iodides under subcritical water conditions (100–200°C, 10–15 bar), achieving yields >85%. Platinum catalysts (e.g., Pt-divinyltetramethyldisiloxane) accelerate hydrosilylation, with reaction times under 10 hours.
For FTCS, similar protocols could involve reacting perfluorododecyl iodide with trichlorosilane in xylene at 86–126°C under controlled pressure (760–5,625 Torr). However, iodine impurities (>170 ppm) hinder yield, necessitating rigorous purification.
The trichlorosilane group (-SiCl₃) undergoes hydrolysis in ambient moisture, generating silanol (-SiOH) intermediates that condense with surface hydroxyls (-OH) to form covalent Si-O-Si or Si-O-M (M = substrate metal) bonds. This reaction is substrate-dependent:
X-ray photoelectron spectroscopy (XPS) confirms successful grafting via fluorine (F 1s at 689 eV) and silicon (Si 2p at 102 eV) peaks. Atomic force microscopy (AFM) further reveals monolayer roughness <0.5 nm RMS.
Corrosive